![molecular formula C13H18N6O2 B2999226 ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 869072-37-7](/img/structure/B2999226.png)
ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been used as novel CDK2 inhibitors . The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines have been reported in several studies . For example, one study reported a yield of 62% for a related compound, with a yellow liquid appearance .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its in vitro cytotoxic activity against human breast cell line (MCF7), using doxorubicin as the reference drug . The pyrazolo[3,4-d]pyrimidine pharmacophore is used to control irregular DNA activities and is applied as anticancer agents due to its core similarity with the adenine moiety in DNA .
Protein Kinase Inhibition
Some derivatives of pyrazolo[3,4-d]pyrimidine are known to be protein kinases inhibitors and are widely used as anticancer agents. They have been evaluated against leukemia cell lines and showed good in vitro anti-proliferative activities .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a related group of compounds, have been described in numerous references and patents, indicating a broad range of biomedical applications that could potentially extend to ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate .
Microwave-Assisted Synthesis
The literature data includes microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which could be relevant for efficient synthesis of related compounds like ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate .
Anticancer Screening
New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .
MDPI - Synthesis and Anticancer Activity Springer - Methods for Synthesis MDPI - Biomedical Applications Springer - Microwave-Assisted Synthesis Springer - Design and Synthesis Springer - Ultrasonic-Assisted Synthesis
Mechanism of Action
Target of Action
The primary target of ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to significant alterations in cell cycle progression . Specifically, it causes cell growth arrest at the G0-G1 stage , thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Pharmacokinetics
These properties are crucial in predicting the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
properties
IUPAC Name |
ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-21-13(20)19-6-4-18(5-7-19)12-10-8-16-17(2)11(10)14-9-15-12/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOUOKRFUGOXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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